

# JTV-519 (K201): A Technical Guide for Cardiac Arrhythmia Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |  |
|----------------------|-------------------|-----------|--|--|--|
| Compound Name:       | Jtv-519 free base |           |  |  |  |
| Cat. No.:            | B1663253          | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant potential in the field of cardiac arrhythmia research.[1][2][3] Structurally similar to the L-type Ca2+ channel blocker diltiazem, JTV-519 exhibits a multi-channel blocking effect but is primarily recognized for its unique role as a stabilizer of the cardiac ryanodine receptor (RyR2).[1][2][4] Its primary mechanism involves the modulation of intracellular calcium (Ca2+) handling, a critical factor in the pathophysiology of many cardiac arrhythmias, including those associated with heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT).[1][5] This guide provides an in-depth technical overview of JTV-519, summarizing its mechanism of action, relevant signaling pathways, quantitative data from key studies, and detailed experimental protocols.

# Core Mechanism of Action: RyR2 Stabilization

The principal antiarrhythmic effect of JTV-519 stems from its ability to stabilize the RyR2 channel, the primary Ca2+ release channel on the sarcoplasmic reticulum (SR) in cardiomyocytes.[1] In pathological states such as heart failure, RyR2 channels can become "leaky," leading to abnormal diastolic Ca2+ release from the SR.[5] This Ca2+ leak can trigger delayed afterdepolarizations (DADs), a known cause of ventricular arrhythmias.[3][5]

JTV-519 mitigates this by binding to the RyR2 channel and stabilizing it in its closed state.[1] This action reduces the channel's open probability during diastole, thereby preventing the



aberrant Ca2+ sparks and waves that initiate arrhythmias.[1]

## The Role of Calstabin2 (FKBP12.6)

The precise mechanism by which JTV-519 stabilizes RyR2 is a subject of ongoing research, particularly concerning the role of the accessory protein calstabin2 (also known as FKBP12.6). Calstabin2 is a crucial subunit that stabilizes the closed state of the RyR2 channel. In conditions like heart failure, PKA-mediated hyperphosphorylation of RyR2 can cause calstabin2 to dissociate from the channel, increasing its open probability and leading to Ca2+leak.[5][6]

There are two prominent hypotheses regarding JTV-519's interaction with calstabin2:

- Calstabin2-Dependent Mechanism: Several studies suggest that JTV-519 enhances the binding affinity of calstabin2 for RyR2, particularly for PKA-hyperphosphorylated channels.[4] [5][6] By promoting the re-association of calstabin2 with the RyR2 complex, JTV-519 effectively "fixes" the pathological leak.[5][6] Evidence for this includes studies where the antiarrhythmic effects of JTV-519 were absent in calstabin-2 knockout mice.[5][6]
- Calstabin2-Independent Mechanism: Conversely, other research indicates that JTV-519 can suppress spontaneous Ca2+ release and inhibit RyR2 activity even in the absence of calstabin2.[2][7][8] These findings suggest a direct interaction of JTV-519 with the RyR2 channel itself, independent of its effect on calstabin2 binding.[1][2]

#### **Additional Mechanisms**

Beyond RyR2 stabilization, JTV-519 exhibits a broader pharmacological profile by affecting other ion channels and transporters:

- SERCA Inhibition: JTV-519 acts as a Ca2+-dependent blocker of the sarcoplasmic reticulum Ca2+-stimulated ATPase (SERCA).[9][10] This could potentially prevent SR Ca2+ overload under certain pathological conditions.[9]
- Ion Channel Blockade: JTV-519 is a non-selective blocker of several sarcolemmal ion currents, including the late sodium current (INa), L-type calcium current (ICa), and various potassium currents like the rapidly activating delayed rectifier potassium current (IKr) and the inwardly rectifying K+ current (IK1).[4][11][12][13][14] This multi-channel blocking activity



contributes to its antiarrhythmic properties, for instance, by prolonging the atrial effective refractory period.[15]

# **Signaling Pathway Modulation**

JTV-519's action is closely linked to the signaling pathways that regulate RyR2 function, primarily those involving Protein Kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).

In states of hyperadrenergic stress (e.g., heart failure, CPVT), β-adrenergic receptor stimulation leads to increased PKA activity. PKA hyperphosphorylates RyR2 at Serine-2808, causing calstabin2 dissociation and subsequent Ca2+ leak.[5] JTV-519 counteracts this by increasing the binding affinity of calstabin2 to the PKA-phosphorylated RyR2, thus restoring normal channel function despite the hyperphosphorylation.[5] CaMKII also phosphorylates RyR2 (at Serine-2814), contributing to diastolic Ca2+ leak.[11][16] JTV-519 has been shown to reduce SR Ca2+ leak in conditions of Ca2+ overload without changes in CaMKII-dependent phosphorylation, suggesting it can act downstream or independently of this pathway to stabilize the channel.[11][16]



Click to download full resolution via product page



Caption: JTV-519 signaling pathway in cardiomyocytes.

# **Quantitative Data Summary**

The following tables summarize key quantitative findings from various preclinical studies on JTV-519.

Table 1: Effects on Ion Channels and Transporters

| Parameter                                  | Species/Model                         | Concentration          | Effect                                     | Reference |
|--------------------------------------------|---------------------------------------|------------------------|--------------------------------------------|-----------|
| IKr (hERG)                                 | Guinea Pig<br>Ventricular<br>Myocytes | IC50 ≈ 1.2 μM          | Inhibition                                 | [13]      |
| INa (Sodium<br>Current)                    | Guinea Pig<br>Ventricular<br>Myocytes | IC50 ≈ 1.2 - 2.0<br>μM | Voltage &<br>Frequency-<br>dependent block | [12]      |
| ICa (L-type<br>Calcium Current)            | Guinea Pig<br>Ventricular<br>Myocytes | -                      | Inhibition                                 | [12]      |
| IK1 (Inwardly<br>Rectifying K+<br>Current) | Guinea Pig<br>Ventricular<br>Myocytes | -                      | Inhibition                                 | [12]      |
| SERCA Activity                             | Cardiac Muscle<br>Microsomes          | IC50 ≈ 9 - 130<br>μM   | Ca2+-dependent inhibition                  | [9]       |

Table 2: Electrophysiological and Anti-Arrhythmic Effects



| Parameter                                        | Species/Model                                         | JTV-519<br>Dose/Concentr<br>ation | Key Finding                                                                            | Reference |
|--------------------------------------------------|-------------------------------------------------------|-----------------------------------|----------------------------------------------------------------------------------------|-----------|
| Atrial Effective<br>Refractory<br>Period         | Canine<br>Pericarditis<br>Model                       | 0.03 mg/kg/min<br>(infusion)      | Significant<br>prolongation<br>(e.g., from 132 to<br>159 ms at 400<br>ms cycle length) | [15]      |
| Atrial Fibrillation<br>Inducibility              | Canine<br>Pericarditis<br>Model                       | 0.03 mg/kg/min<br>(infusion)      | Mean sustained<br>episodes<br>reduced from 4.2<br>to 0                                 | [15][17]  |
| Ventricular Fibrillation (VF) Dominant Frequency | Rabbit<br>Langendorff<br>Hearts (Stretch-<br>induced) | 0.1 μΜ & 1 μΜ                     | Dose-dependent<br>slowing of VF<br>(e.g., from 13.9<br>Hz to 6.6 Hz at 1<br>µM)        | [18]      |
| Exercise-Induced Arrhythmias                     | Calstabin-2+/-<br>Mice                                | 0.5 mg/kg/hr<br>(infusion)        | Significant reduction in arrhythmias                                                   | [5]       |
| Diastolic<br>Contractions                        | Rat Ventricular<br>Myocytes                           | 1.0 μΜ                            | Decreased<br>amplitude to<br>~16% of control                                           | [3]       |
| SR Ca2+ Spark<br>Frequency                       | Murine Cardiomyocytes (Ouabain- induced)              | 1.0 μΜ                            | Significant<br>decrease                                                                | [11]      |

# Key Experimental Protocols Cellular Electrophysiology (Patch-Clamp)

Objective: To measure the effects of JTV-519 on specific ion channel currents (e.g., INa, IKr, ICa).







#### Methodology:

- Cell Preparation: Isolate single ventricular myocytes from animal hearts (e.g., guinea pig, rat) via enzymatic digestion.[13]
- Recording: Use the whole-cell patch-clamp technique. Cardiomyocytes are superfused with a Tyrode's solution at physiological temperature (e.g., 37°C).[16]
- Pipette Solution: The internal pipette solution contains specific ions to isolate the current of interest (e.g., Cesium to block K+ currents when measuring ICa).[16]
- Voltage Protocol: Apply specific voltage-clamp protocols (e.g., depolarizing steps from a holding potential) to elicit and measure the target ionic current.
- Drug Application: After obtaining a stable baseline recording, perfuse the cell with a solution containing JTV-519 at various concentrations to determine its effects (e.g., inhibition, changes in kinetics) and establish a dose-response relationship.[13]





Click to download full resolution via product page

Caption: Workflow for Patch-Clamp Experiments.

# **Intracellular Calcium Imaging**

Objective: To visualize and quantify the effect of JTV-519 on SR Ca2+ release (sparks and waves) and Ca2+ transients.

Methodology:

### Foundational & Exploratory





- Cell Preparation: Isolate ventricular myocytes as described above.
- Dye Loading: Load cells with a fluorescent Ca2+ indicator dye (e.g., Fura-4F AM).[3]
- Imaging: Use a laser-scanning confocal microscope to acquire line-scan images of the cells.
   This provides high temporal and spatial resolution of Ca2+ dynamics within a single line across the myocyte.[11][16]
- Stimulation: Electrically stimulate cells at a set frequency (e.g., 1 Hz) to record steady-state Ca2+ transients. To study diastolic Ca2+ leak, stop stimulation and record spontaneous Ca2+ release events (sparks, waves) during a prolonged diastolic period.[11][16]
- Experimental Conditions: Induce a pro-arrhythmic state, such as Ca2+ overload with ouabain or β-adrenergic stimulation with isoproterenol, to increase diastolic Ca2+ leak.[5][11]
- Drug Application: Compare Ca2+ dynamics at baseline, during the pro-arrhythmic challenge, and after the application of JTV-519 (e.g., 1 μM).[11]
- Data Analysis: Quantify Ca2+ spark frequency, Ca2+ wave incidence, and the amplitude and decay kinetics of systolic Ca2+ transients.[11]





Click to download full resolution via product page

**Caption:** Workflow for Intracellular Calcium Imaging.

## In Vivo Arrhythmia Models

Objective: To assess the antiarrhythmic efficacy of JTV-519 in a whole-animal model.



#### Methodology:

- Model Creation: Utilize an established animal model of arrhythmia. For example, a canine model of atrial fibrillation induced by sterile pericarditis or a mouse model of CPVT using calstabin-2 deficient mice.[5][15]
- Drug Administration: Administer JTV-519 via a clinically relevant route, such as continuous intravenous infusion (e.g., 0.03 mg/kg/min in dogs) or via osmotic minipump for chronic treatment (e.g., 0.5 mg/kg/hr in mice).[5][15]
- Arrhythmia Induction: Test for arrhythmia susceptibility using programmed electrical stimulation (PES) or physiological triggers like exercise and catecholamine injection (e.g., isoproterenol).[5][15]
- Monitoring: Record electrocardiograms (ECG) or monophasic action potentials (MAPs) to monitor heart rhythm and detect the incidence, duration, and type of arrhythmias (e.g., ventricular tachycardia).[5]
- Data Comparison: Compare the arrhythmia inducibility and burden in animals before and after JTV-519 treatment, or between a placebo-treated group and a JTV-519-treated group.
   [6][15]

## Conclusion

JTV-519 is a multifaceted pharmacological agent with a primary, potent stabilizing effect on the cardiac ryanodine receptor, RyR2. By reducing diastolic Ca2+ leak from the sarcoplasmic reticulum, it directly targets a fundamental mechanism of arrhythmogenesis in diseases like heart failure and CPVT. While the exact interplay with calstabin2 requires further elucidation, its efficacy in preclinical models is well-documented. Its additional properties as a blocker of multiple sarcolemmal ion channels contribute to its overall antiarrhythmic profile. The experimental protocols outlined herein provide a robust framework for researchers to further investigate the therapeutic potential and underlying molecular interactions of JTV-519 and its derivatives in the ongoing development of novel antiarrhythmic therapies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. JTV-519 Wikipedia [en.wikipedia.org]
- 2. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? -PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. portlandpress.com [portlandpress.com]
- 8. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of JTV-519, a novel anti-ischaemic drug, on the delayed rectifier K+ current in guinea-pig ventricular myocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of a Novel Cardioprotective Drug, JTV-519, on Membrane Currents of Guinea Pig Ventricular Myocytes [jstage.jst.go.jp]
- 15. Antiarrhythmic effects of JTV-519, a novel cardioprotective drug, on atrial fibrillation/flutter in a canine sterile pericarditis model PubMed [pubmed.ncbi.nlm.nih.gov]



- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Effects of JTV-519 on stretch-induced manifestations of mechanoelectric feedback -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JTV-519 (K201): A Technical Guide for Cardiac Arrhythmia Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663253#jtv-519-for-cardiac-arrhythmia-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com